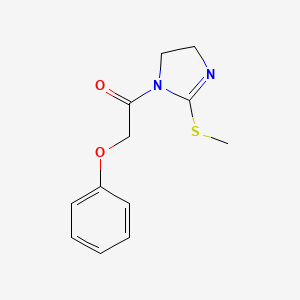
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a synthetic organic compound that features a unique structure combining an imidazole ring, a phenoxy group, and a methylthio substituent
Vorbereitungsmethoden
The synthesis of 1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: Starting from a suitable precursor, such as an amino acid or an aldehyde, the imidazole ring is constructed through cyclization reactions.
Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using reagents like methylthiol or dimethyl sulfide.
Attachment of the phenoxy group: The phenoxy group is typically introduced through etherification reactions, where a phenol derivative reacts with an appropriate leaving group on the imidazole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics.
Wissenschaftliche Forschungsanwendungen
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the phenoxy and methylthio groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone can be compared with other compounds that have similar structural features:
1-(2-(methylthio)-1H-imidazol-1-yl)-2-phenoxyethanone: This compound lacks the dihydro component, which may affect its reactivity and binding properties.
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone: This compound has a phenyl group instead of a phenoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-12-13-7-8-14(12)11(15)9-16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMYINTAPHAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)
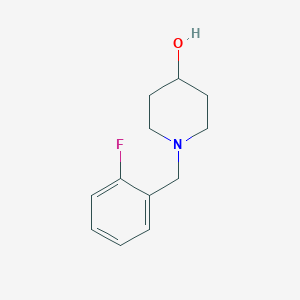
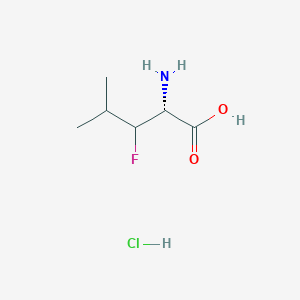
![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
![4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid](/img/structure/B2583374.png)
![2-(2-methylphenoxy)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2583375.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)
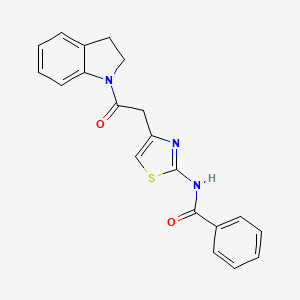
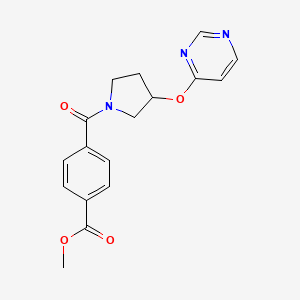

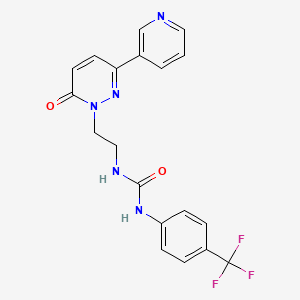
![N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2583384.png)
